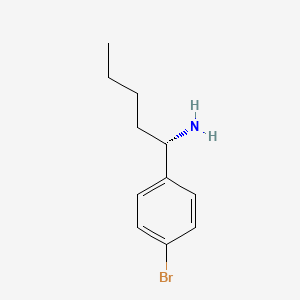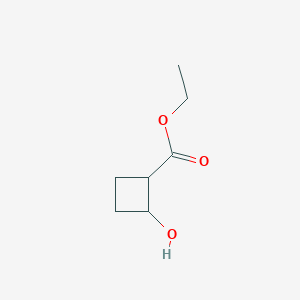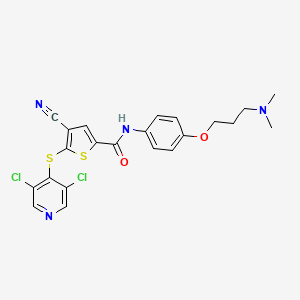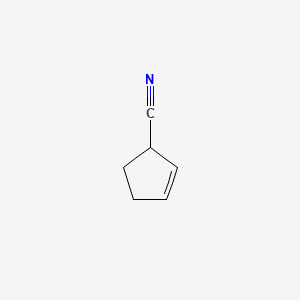
3,5-bis(trifluoromethyl)-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-bis(trifluoromethyl)-1H-pyrazol-4-amine: is an organic compound characterized by the presence of two trifluoromethyl groups attached to a pyrazole ring. This compound is of significant interest in various fields due to its unique chemical properties, including its high electronegativity and stability, which make it a valuable building block in organic synthesis and pharmaceutical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-bis(trifluoromethyl)-1H-pyrazol-4-amine typically involves the reaction of 3,5-bis(trifluoromethyl)pyrazole with ammonia or an amine under controlled conditions. One common method includes the use of triethylammonium nitrate or benzoic acid as adducts, followed by the removal of these adducts through washing or extraction with water . This method is advantageous as it can be carried out at room temperature without the need for hazardous organic solvents.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of biocatalysts and whole-cell biotransformation has also been explored to enhance the efficiency and yield of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-bis(trifluoromethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which have applications in pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3,5-bis(trifluoromethyl)-1H-pyrazol-4-amine is used as a building block for the synthesis of more complex molecules. Its unique properties make it suitable for creating compounds with enhanced stability and reactivity .
Biology and Medicine: This compound has shown potential as an antimicrobial agent, particularly against drug-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). It is also being investigated for its potential use in developing new antibiotics .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it a valuable component in various industrial processes .
Wirkmechanismus
The mechanism of action of 3,5-bis(trifluoromethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as bacterial enzymes and cell membranes. The compound’s high electronegativity and ability to form stable complexes with metal ions contribute to its antimicrobial activity. It disrupts bacterial cell wall synthesis and inhibits essential enzymatic functions, leading to the death of the bacterial cells .
Vergleich Mit ähnlichen Verbindungen
- 3,5-bis(trifluoromethyl)phenylacetic acid
- 3,5-bis(trifluoromethyl)aniline
- 3,5-bis(trifluoromethyl)benzoic acid
Comparison: Compared to these similar compounds, 3,5-bis(trifluoromethyl)-1H-pyrazol-4-amine is unique due to its pyrazole ring structure, which imparts distinct chemical properties and reactivity. While the other compounds are primarily used in different applications, such as in the synthesis of agrochemicals and pharmaceuticals, the pyrazole derivative is particularly noted for its antimicrobial properties and potential in drug development .
Eigenschaften
Molekularformel |
C5H3F6N3 |
|---|---|
Molekulargewicht |
219.09 g/mol |
IUPAC-Name |
3,5-bis(trifluoromethyl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C5H3F6N3/c6-4(7,8)2-1(12)3(14-13-2)5(9,10)11/h12H2,(H,13,14) |
InChI-Schlüssel |
MVYWULOAYOJVRI-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(NN=C1C(F)(F)F)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



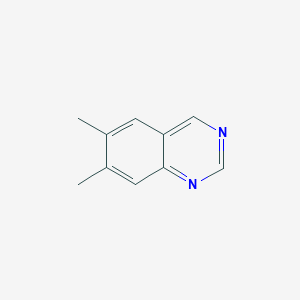
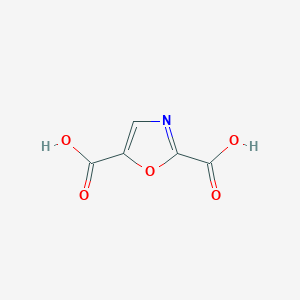
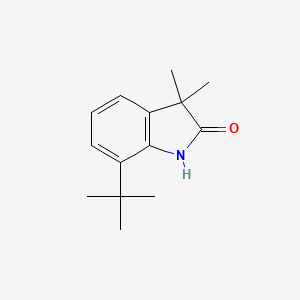

![5-Iodo-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12971438.png)

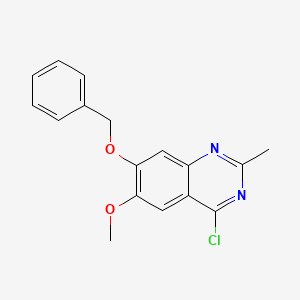
![5-Amino-N-hydroxybenzo[d]thiazole-2-carboximidamide](/img/structure/B12971455.png)
